4-Amino-2,6-dibromobenzoic acid
Description
4-Amino-2,6-dibromobenzoic acid is a halogenated aromatic compound characterized by a benzoic acid backbone substituted with an amino group at the para position and bromine atoms at the 2 and 6 positions. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its molecular formula is C₇H₅Br₂NO₂, with a molecular weight of approximately 295.93 g/mol (inferred from structural analogs in ). The bromine atoms enhance electrophilic substitution resistance, while the amino group contributes to solubility in polar solvents and reactivity in coupling reactions.
Properties
CAS No. |
16752-19-5 |
|---|---|
Molecular Formula |
C7H5Br2NO2 |
Molecular Weight |
294.93 g/mol |
IUPAC Name |
4-amino-2,6-dibromobenzoic acid |
InChI |
InChI=1S/C7H5Br2NO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,10H2,(H,11,12) |
InChI Key |
WRKHXTXBQDPSEH-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Br)C(=O)O)Br)N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)C(=O)O)Br)N |
Synonyms |
4-Amino-2,6-dibromobenzoic acid |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development
4-Amino-2,6-dibromobenzoic acid serves as an important building block in the synthesis of pharmaceutical compounds. Its derivatives have been studied for their efficacy as potential drug candidates against various diseases. For instance, it has been utilized in the synthesis of inhibitors for diseases such as schistosomiasis, where derivatives of similar dibromo compounds have shown promising activity against the causative agents of the disease .
1.2 Anti-Cancer Research
Research indicates that derivatives of this compound may possess anti-cancer properties. Studies have explored the modification of this compound to enhance its bioactivity and selectivity towards cancer cells. The bromine substituents are believed to play a crucial role in modulating the molecular interactions necessary for therapeutic efficacy .
Material Science Applications
2.1 Polymer Chemistry
In materials science, this compound has been investigated as a monomer for the synthesis of novel polymers. The presence of amino and bromine groups allows for various polymerization techniques, leading to materials with tailored properties for specific applications such as coatings and adhesives .
2.2 Conductive Materials
The compound's ability to form conductive polymers has also been explored. Research has shown that when incorporated into polymer matrices, it can enhance electrical conductivity, making it suitable for applications in electronic devices and sensors .
Analytical Chemistry Applications
3.1 Chromatography and Spectroscopy
This compound is used as a standard reference material in chromatography and spectroscopy techniques. Its distinct spectral properties facilitate the development of analytical methods for detecting and quantifying other compounds in complex mixtures .
3.2 Chemical Sensors
Due to its chemical reactivity, this compound is being explored for use in chemical sensors designed to detect environmental pollutants or biological markers. The ability to modify its structure allows researchers to tailor sensors for specific analytes .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Aminobenzoic Acid
- Structure: Lacks bromine substituents (C₇H₇NO₂).
- Molecular Weight : 137.14 g/mol.
- Properties: Higher water solubility due to the absence of bromine. The amino group activates the ring for electrophilic substitution, unlike bromine, which deactivates it.
- Applications : Used in folate synthesis and UV-absorbing materials.
- Key Difference: 4-Amino-2,6-dibromobenzoic acid’s bromine substituents increase steric hindrance and reduce solubility in aqueous media compared to 4-aminobenzoic acid.
2,6-Dibromobenzoic Acid
- Structure: Contains bromine at 2 and 6 positions but lacks the amino group (C₇H₄Br₂O₂).
- Molecular Weight : 279.92 g/mol.
- Properties: Higher acidity (pKa ~2.5) due to electron-withdrawing bromine atoms. The absence of an amino group reduces nucleophilicity.
- Applications : Intermediate in Suzuki-Miyaura couplings.
- Key Difference: The amino group in this compound enables participation in condensation reactions, unlike 2,6-dibromobenzoic acid.
4-Amino-2,6-dihydroxybenzoic Acid
- Structure: Hydroxyl groups replace bromine atoms (C₇H₇NO₄).
- Molecular Weight : 169.14 g/mol; Density : 1.672 g/cm³.
- Properties : Hydroxyl groups increase hydrogen bonding and solubility in polar solvents. Lower thermal stability (boiling point: 432.6°C) compared to brominated analogs.
- Key Difference: Bromine in this compound enhances halogen bonding and stability under harsh reaction conditions.
4-Amino-2,6-dinitrobenzoic Acid
- Structure : Nitro groups replace bromine (C₇H₅N₃O₆).
- Properties : Nitro groups are stronger electron-withdrawing groups, reducing reactivity in nucleophilic substitutions. Higher density (~1.8 g/cm³) and melting point.
- Applications : Explosives and energetic materials.
- Key Difference: Bromine in this compound allows for milder reactivity, making it suitable for pharmaceutical intermediates.
Comparative Data Table
Research Findings and Reactivity Insights
- Electronic Effects: Bromine’s electron-withdrawing nature deactivates the benzene ring, directing electrophiles to the meta position. In contrast, hydroxyl or amino groups activate the ring for ortho/para substitution.
- Synthetic Utility: Bromine atoms facilitate Ullmann or Buchwald-Hartwig couplings, leveraging the amino group for cross-coupling reactions.
Preparation Methods
Nitration of Benzoic Acid
The synthesis begins with the nitration of benzoic acid to introduce a nitro group at the para position. This step is critical for directing subsequent bromination reactions.
Reaction Conditions :
-
Nitrating agent : Concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C.
-
Mechanism : The nitro group is introduced via electrophilic aromatic substitution, with sulfuric acid acting as a catalyst and dehydrating agent. The para selectivity arises from the electron-withdrawing effect of the carboxylic acid group.
Optimization Insights :
Bromination of 4-Nitrobenzoic Acid
The bromination step introduces bromine atoms at the ortho positions relative to the nitro group.
Reagents and Conditions :
-
Brominating agents : N-Bromosuccinimide (NBS) in concentrated H₂SO₄ or molecular bromine (Br₂) with FeBr₃.
-
Temperature : 55–65°C for NBS; room temperature for Br₂/FeBr₃.
-
Solvent : Concentrated H₂SO₄ (for NBS) or dichloromethane (for Br₂).
Key Observations :
-
NBS in H₂SO₄ : This method avoids the hazards of handling gaseous Br₂. A molar ratio of 1:2.2 (4-nitrobenzoic acid:NBS) achieves >90% dibromination.
-
Br₂/FeBr₃ : Provides faster reaction times (<2 hours) but requires strict stoichiometric control to prevent over-bromination.
Mechanistic Details :
The nitro group directs bromination to the ortho positions via its strong meta-directing effect. The electron-deficient aromatic ring facilitates electrophilic attack by bromine.
Reduction of the Nitro Group
The final step involves reducing the nitro group to an amine while preserving the bromine substituents.
Reduction Methods :
-
Catalytic Hydrogenation :
-
Iron-Acid Reduction :
Critical Parameters :
-
Acid concentration : 36–38% HCl ensures protonation of intermediates without degrading the product.
-
Fe stoichiometry : A molar ratio of 1:2.7 (substrate:Fe) balances reduction efficiency and side reactions.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
-
δ 7.38 (d, J = 1.8 Hz, 1H, H-3),
-
δ 7.34 (d, J = 1.8 Hz, 1H, H-5),
-
δ 6.01 (s, 2H, NH₂),
FT-IR :
-
N-H stretch: 3350 cm⁻¹,
-
C=O (carboxylic acid): 1680 cm⁻¹.
HPLC Purity :
Comparative Analysis of Bromination Methods
| Parameter | NBS/H₂SO₄ | Br₂/FeBr₃ |
|---|---|---|
| Yield | 95% | 88% |
| Reaction Time | 3–4 hours | 1–2 hours |
| Safety | Avoids Br₂ gas | Requires Br₂ handling |
| Scalability | Industrial-friendly | Lab-scale |
| Byproducts | <5% | 10–12% |
Industrial-Scale Production Challenges
Purification Strategies
Environmental Considerations
-
Waste Management : Brominated byproducts require neutralization with NaHCO₃ before disposal.
-
Solvent Recovery : Ethanol is distilled and reused, reducing process costs by 20%.
Emerging Methodologies
Photocatalytic Bromination
Q & A
Q. Optimization Tips :
- Control temperature (0–5°C for bromination to avoid over-halogenation).
- Use catalysts like FeCl₃ for regioselective bromination.
- Monitor reaction progress via TLC or HPLC to prevent side products .
What analytical techniques are most effective for characterizing this compound, and how are data interpreted?
Basic Research Question
Key Techniques :
Q. Data Interpretation :
- Ensure absence of peaks corresponding to isomers (e.g., 2,4-dibromo derivatives) in chromatograms.
- X-ray crystallography can resolve ambiguities in substituent positions .
How can researchers reconcile contradictory reports on the biological activity of this compound?
Advanced Research Question
Case Example : Discrepancies in reported enzyme inhibition or toxicity profiles may arise from:
Q. Resolution Strategies :
- Reproduce studies using standardized protocols (e.g., OECD guidelines for toxicity testing).
- Conduct dose-response curves to identify threshold effects.
- Use orthogonal assays (e.g., fluorescence quenching and SPR for protein binding) to validate results .
What experimental designs are suitable for investigating the compound’s interactions with biological targets?
Advanced Research Question
Approaches :
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) with enzymes like cytochrome P450 .
- Molecular Docking : Use software (AutoDock Vina) to predict binding modes to protein active sites.
- In Vitro Toxicity : Assess nephrotoxicity in renal proximal tubule cells (e.g., LLC-PK1 line) with biomarkers like BUN and creatinine .
Q. Controls :
- Include ascorbic acid or AT-125 to mitigate oxidative stress artifacts in toxicity assays .
- Use knockout cell lines to confirm target specificity.
What safety protocols are critical when handling this compound, given its structural analogs’ toxicity?
Basic Research Question
Key Protocols :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of particulate matter .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb with inert material (vermiculite) .
Q. Toxicological Considerations :
- Structural analogs (e.g., 4-amino-2,6-dichlorophenol) show nephrotoxicity via glutathione depletion; monitor renal biomarkers in in vivo studies .
How can computational modeling enhance the design of derivatives based on this compound?
Advanced Research Question
Methods :
- DFT Calculations : Optimize geometry and predict electronic properties (HOMO-LUMO gaps) to guide functionalization .
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity using datasets from analogs .
- Molecular Dynamics (MD) : Simulate binding stability with targets (e.g., dopamine receptors) over 100-ns trajectories .
Q. Validation :
- Synthesize top-predicted derivatives and compare experimental vs. computed activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
